molecular formula C25H41NO4 B1209942 (3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester

(3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester

Cat. No.: B1209942
M. Wt: 419.6 g/mol
InChI Key: UQEOPLABKYFAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester is a complex organic compound with a unique structure This compound is characterized by its cyclopenta[b]pyrrole core, which is substituted with various functional groups, including hydroxy, propenyl, and pentanoic acid methyl ester groups

Preparation Methods

The synthesis of (3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[b]pyrrole core, followed by the introduction of the hydroxy, propenyl, and pentanoic acid methyl ester groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation. Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxy group can lead to the formation of ketones or aldehydes, while reduction can convert double bonds to single bonds.

Scientific Research Applications

(3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester has several scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying specific biochemical pathways. In medicine, its unique structure could be explored for potential therapeutic effects, such as anti-inflammatory or anticancer properties. Additionally, in the industry, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the compound’s specific structure and functional groups. Understanding these interactions is crucial for elucidating the compound’s potential therapeutic effects and optimizing its use in various applications.

Comparison with Similar Compounds

Compared to other similar compounds, (3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester stands out due to its unique combination of functional groups and structural features. Similar compounds may include other cyclopenta[b]pyrrole derivatives with different substituents. The presence of the hydroxy, propenyl, and pentanoic acid methyl ester groups in this compound may confer distinct chemical and biological properties, making it a valuable subject for further research and development.

Properties

IUPAC Name

methyl 5-[5-hydroxy-4-[3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO4/c1-3-6-17-9-11-18(12-10-17)23(27)14-13-20-21-15-19(26-22(21)16-24(20)28)7-4-5-8-25(29)30-2/h13-14,17-18,20-24,27-28H,3-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEOPLABKYFAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(C=CC2C(CC3C2CC(=N3)CCCCC(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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